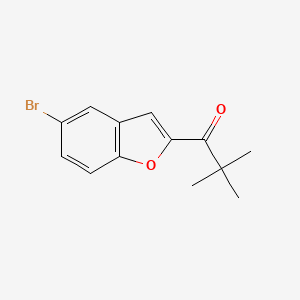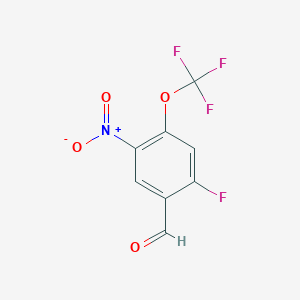
2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3F4NO4. This compound is characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to a benzaldehyde core. These functional groups impart unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 2-fluoro-4-(trifluoromethoxy)benzaldehyde using fuming nitric acid under controlled temperature conditions . The reaction is exothermic, requiring careful temperature monitoring to avoid decomposition .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow reactors to ensure consistent quality and yield. The use of advanced reaction calorimetry helps in optimizing reaction conditions and scaling up the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 2-Fluoro-5-amino-4-(trifluoromethoxy)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzoic acid.
Aplicaciones Científicas De Investigación
2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: Used in the production of agrochemicals and specialty chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde exerts its effects is primarily through its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzaldehyde core.
Fluorine and Trifluoromethoxy Groups: Enhance the lipophilicity and metabolic stability of the compound, making it suitable for biological applications.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can interact with various receptors, altering their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
- 2-Fluoro-4-(trifluoromethoxy)benzaldehyde
- 2-Fluoro-5-methoxybenzaldehyde
- 4-(Trifluoromethoxy)benzaldehyde
Comparison:
- Uniqueness: The presence of both nitro and trifluoromethoxy groups in 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde makes it more reactive and versatile compared to its analogs .
- Reactivity: The nitro group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attacks.
- Applications: While similar compounds are used in various applications, the unique combination of functional groups in this compound expands its utility in more specialized fields .
Propiedades
Fórmula molecular |
C8H3F4NO4 |
|---|---|
Peso molecular |
253.11 g/mol |
Nombre IUPAC |
2-fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H3F4NO4/c9-5-2-7(17-8(10,11)12)6(13(15)16)1-4(5)3-14/h1-3H |
Clave InChI |
MCYHJBUZHYBVMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1[N+](=O)[O-])OC(F)(F)F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


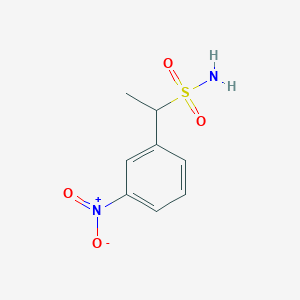
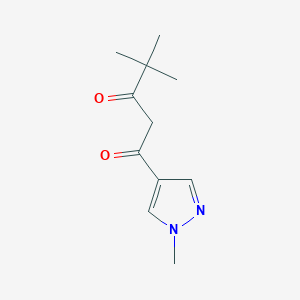
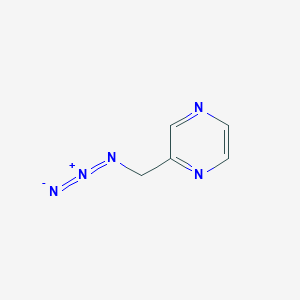
![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)

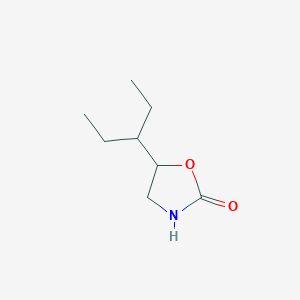
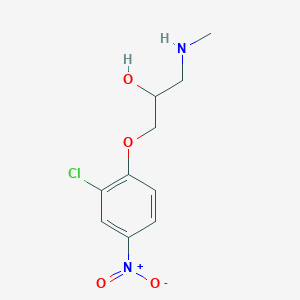
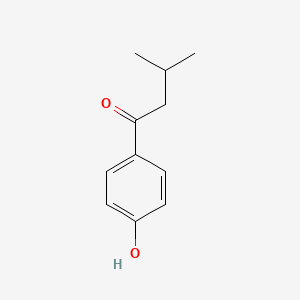
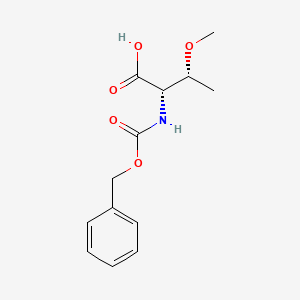
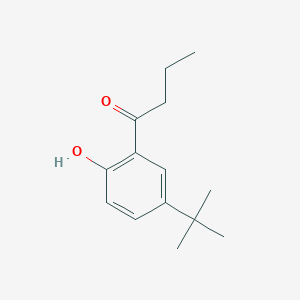
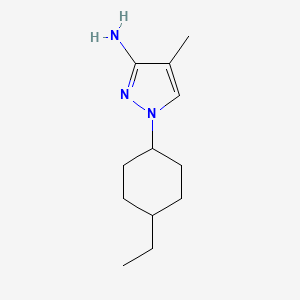
![Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
![7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13631933.png)
